Thiosophorose

Description

Significance of Thiosugars in Contemporary Carbohydrate Chemistry and Glycobiology

Thiosugars, carbohydrate analogues where a sulfur atom replaces an oxygen atom, have garnered considerable attention in glycoscience for their unique chemical properties and biological activities. encyclopedia.pubnih.gov The substitution of oxygen with sulfur, an atom positioned directly below it in the periodic table, results in significant physicochemical and conformational changes. encyclopedia.pubnih.gov The carbon-sulfur bond is longer, weaker, and less polar than the corresponding carbon-oxygen bond, and the endocyclic C–S–C bond angle is more acute. encyclopedia.pub These structural alterations influence the anomeric effect, chemical reactivity, and conformational behavior of the sugar molecule. encyclopedia.pub

A key feature of thiosugars is their increased stability against enzymatic and acidic hydrolysis compared to their O-glycoside counterparts. researchgate.netresearchgate.netresearchgate.net This stability makes them valuable tools for studying biological processes involving carbohydrates. researchgate.netresearchgate.net Thiosugars and their derivatives often act as inhibitors of glycosidases, enzymes that break down carbohydrates, due to hydrophobic interactions between the sulfur-containing carbohydrate and the enzyme. encyclopedia.pub This inhibitory activity has led to their exploration as potential therapeutic agents, including antineoplastic, antidiabetic, antiviral, and antithrombotic compounds. encyclopedia.pub Furthermore, thiosugars serve as important precursors in the synthesis of other valuable molecules like inositol (B14025) and aminocyclitol derivatives. encyclopedia.pub Their role as mimics of natural oligo- and polysaccharides allows researchers to investigate and modulate biological pathways where carbohydrates are involved, such as cell-cell communication, fertilization, and microbial infections. researchgate.net

Research Context of Thiosophorose as a Disaccharide Thioanalogue in Glycoscience

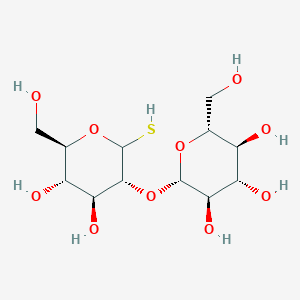

This compound, chemically known as 2-S-β-D-glucopyranosyl-2-thio-D-glucopyranose, is a disaccharide thioanalogue that has become a subject of interest within glycoscience. nih.govbiosynth.com As a glycomimetic, it is designed to imitate natural disaccharides, offering a more stable alternative for biological studies. nih.govresearchgate.net The replacement of the glycosidic oxygen with a sulfur atom confers resistance to enzymatic cleavage, making it a useful tool for investigating carbohydrate-protein interactions and the mechanisms of carbohydrate-active enzymes (CAZymes). researchgate.netchemicalpapers.com

Research into this compound often focuses on its synthesis and its potential role as an enzyme inhibitor or a structural probe. nih.govchemicalpapers.com The development of synthetic routes to this compound and its epimer, 2-thioepisophorose, has been a significant area of investigation, as these compounds are valuable for enzymology studies. chemicalpapers.comnih.gov Their stability allows them to act as stable ligands for affinity chromatography, aiding in the purification and characterization of carbohydrate-binding proteins. chemicalpapers.com The study of this compound and related thiodisaccharides contributes to a deeper understanding of the structural requirements for enzyme binding and catalysis, which is crucial for the design of novel therapeutic agents and biotechnological tools. researchgate.netsfu.ca

Structure

3D Structure

Properties

Molecular Formula |

C12H22O10S |

|---|---|

Molecular Weight |

358.36 g/mol |

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-sulfanyloxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C12H22O10S/c13-1-3-5(15)7(17)9(19)11(20-3)22-10-8(18)6(16)4(2-14)21-12(10)23/h3-19,23H,1-2H2/t3-,4-,5-,6-,7+,8+,9-,10-,11+,12?/m1/s1 |

InChI Key |

UULNBDNUSXGHBK-KNHCDGMMSA-N |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](OC2S)CO)O)O)O)O)O)O |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(C(C(OC2S)CO)O)O)O)O)O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Thiosophorose and Its Analogues

Chemoenzymatic Synthetic Approaches to Thiosophorose and Related Thiosaccharides

Chemoenzymatic synthesis combines the precision of enzymatic catalysis with the versatility of chemical reactions, offering an efficient pathway to complex carbohydrates like this compound. monash.educhemrxiv.org This integrated approach leverages the high regio- and stereoselectivity of enzymes, which is often challenging to achieve through traditional chemical methods alone. nih.govrsc.org By using enzymes to form the critical thioglycosidic bond, researchers can overcome significant synthetic hurdles, leading to more streamlined and effective production of thiosaccharides. monash.edursc.org

Enzyme Discovery and Engineering for Thiosaccharidic Linkage Formation

The cornerstone of a successful chemoenzymatic approach is the availability of a suitable enzyme capable of catalyzing the formation of the desired thioglycosidic linkage. The process often begins with enzyme discovery, which involves searching through existing biological databases and screening natural sources, such as microorganisms from diverse environments, to identify enzymes with the desired catalytic activity. zymvol.comnih.gov Once a potential candidate is found, its substrate specificity and efficiency are evaluated. nih.gov

However, naturally occurring enzymes may not be perfectly suited for industrial-scale synthesis or for accommodating non-natural substrates required for analogue synthesis. zymvol.com This is where enzyme engineering becomes crucial. zymvol.comisomerase.com Through techniques like directed evolution and rational design, scientists can modify the enzyme's structure to enhance its stability, improve its catalytic activity, and broaden its substrate scope. zymvol.comresearchgate.net For instance, directed evolution involves creating a library of enzyme variants through random mutagenesis and screening for improved properties, while rational design uses knowledge of the enzyme's three-dimensional structure and mechanism to make specific, targeted changes. zymvol.comnih.gov These engineering efforts are essential for developing robust biocatalysts that can efficiently synthesize this compound and its analogues. researchgate.netnih.gov

Optimizing Biocatalytic Reaction Conditions for Enhanced Yields

The choice of solvent or co-solvent is also critical, as it can affect both enzyme performance and the solubility of the substrates. numberanalytics.com In some cases, the use of whole-cell biocatalysts is preferred over isolated enzymes, as the cellular environment can provide stability and facilitate cofactor regeneration. frontiersin.org Methodologies such as response surface methodology and high-throughput screening are often employed to efficiently explore the multidimensional parameter space and identify the optimal set of conditions for the biocatalytic reaction. numberanalytics.com Successful optimization can lead to significant improvements in product yield and process efficiency, making the chemoenzymatic synthesis of this compound and its analogues a more viable and scalable approach. mdpi.com

Chemical Synthesis Routes: Precursors, Reagents, and Reaction Mechanisms

The purely chemical synthesis of this compound and its analogues is a complex undertaking that relies on a well-defined sequence of reactions to construct the target molecule. zamann-pharma.com This process involves the careful selection of starting materials, known as precursors, and a series of chemical transformations to introduce the necessary functional groups and create the desired stereochemistry. ocr.org.uk The overarching strategy is often guided by retrosynthetic analysis, where the target molecule is conceptually broken down into simpler, more readily available precursors. zamann-pharma.com

The choice of reagents and the specific reaction conditions at each step are critical for achieving high yields and controlling the stereochemical outcome of the reaction. zamann-pharma.com A deep understanding of reaction mechanisms is essential for predicting and controlling the formation of the desired products while minimizing the formation of unwanted side products. acs.org

Nitro Sugar Derivative Strategies for this compound Precursors

One effective strategy for the synthesis of this compound involves the use of nitro sugar derivatives as key precursors. nih.govresearchgate.net This approach utilizes the unique reactivity of nitro compounds to facilitate the formation of the crucial carbon-sulfur bond. nih.gov

A notable example involves the reaction of a 1-thio-D-glucose sodium salt with a per-O-acetylated 1,2-dideoxy-1-nitro-D-arabino-hex-1-enitol. nih.govresearchgate.net This addition reaction yields the corresponding 2-S-glycosylated 1-deoxy-1-nitro-D-mannitol and -D-glucitol peracetates. Following deacetylation, these intermediates are transformed into 2-thioepisophorose and 2-thiosophorose (B122616), respectively, through a Nef reaction. nih.govresearchgate.net An interesting aspect of this route is the facile epimerization of the 2-thiodisaccharides in aqueous sodium bicarbonate, which leads to an equilibrium mixture where the desired 2-thiosophorose is the predominant product and can be obtained in crystalline form. nih.gov

Table 1: Key Intermediates in the Nitro Sugar Derivative Strategy

| Precursor/Intermediate | Role in Synthesis |

|---|---|

| 1-thio-D-glucose sodium salt | Thiol donor |

| per-O-acetylated 1,2-dideoxy-1-nitro-D-arabino-hex-1-enitol | Nitroalkene acceptor |

| 2-S-glycosylated 1-deoxy-1-nitro-D-mannitol/glucitol peracetates | Key intermediates post-addition |

Glycosylation Reactions for Stereoselective Thioglycosidic Linkage Formation

The formation of the thioglycosidic bond is the most critical step in the synthesis of this compound. This is achieved through a glycosylation reaction, which involves the coupling of a glycosyl donor (a sugar with a leaving group at the anomeric position) with a glycosyl acceptor (a sugar with a free nucleophilic hydroxyl or thiol group). wikipedia.org The stereoselectivity of this reaction—that is, the control over the formation of the α or β linkage—is of paramount importance. acs.orgwikipedia.org

The stereochemical outcome of a glycosylation reaction is influenced by several factors, including the nature of the protecting groups on the glycosyl donor, the choice of solvent, and the reaction conditions. acs.orgnih.gov For instance, a participating protecting group at the C-2 position of the donor, such as an acetyl or benzoyl group, can lead to the formation of a 1,2-trans-glycoside through neighboring group participation. acs.orgfrontiersin.org Conversely, the use of non-participating groups, like ethers, often favors the formation of 1,2-cis-glycosides. nih.govfrontiersin.org

Among the various glycosylation methods, the use of glycosyl trichloroacetimidates as donors is a particularly powerful and widely used strategy. organic-chemistry.orgresearchgate.net These donors are readily prepared from the corresponding hemiacetals and are activated under mild acidic conditions. researchgate.net

The glycosylation reaction proceeds through the activation of the trichloroacetimidate (B1259523) group by a Lewis acid promoter, leading to the formation of a reactive oxocarbenium ion intermediate. organic-chemistry.org This intermediate is then attacked by the nucleophilic acceptor to form the glycosidic linkage. wikipedia.org The stereoselectivity of trichloroacetimidate-mediated glycosylations can be finely tuned by the choice of promoter, solvent, and temperature. organic-chemistry.orgsfu.ca For example, nitrosyl tetrafluoroborate (B81430) (NOBF₄) has been shown to be an effective non-metallic catalyst for activating glycosyl trichloroacetimidate donors, leading to excellent yields and high stereoselectivity. organic-chemistry.org Furthermore, the use of cooperative catalysts, such as a combination of a singly protonated phenanthrolinium salt and trichloroacetamide, can facilitate β-selective glycosylations through a proposed Sₙ2-like mechanism. nih.gov Visible-light-induced photoacid catalysis has also emerged as a mild and efficient method for promoting glycosylations with O-glycosyl trichloroacetimidates. rsc.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 1,2-dideoxy-1-nitro-D-arabino-hex-1-enitol |

| 1-thio-D-glucose |

| 2-thioepisophorose |

| 2-thiosophorose |

| This compound |

| Trichloroacetamide |

Lewis Acid Catalysis in Thioacetate-Based Syntheses

Lewis acids play a pivotal role in modern organic synthesis, and their application in carbohydrate chemistry is extensive. anr.frmdpi.comuwo.canih.govrsc.org In the context of this compound synthesis, Lewis acids are crucial for activating glycosyl donors and promoting the formation of the thioglycosidic bond. One common approach involves the use of glycosyl acetates as precursors to 1-thiosugars. The reaction of a glycosyl acetate (B1210297) with thioacetic acid in the presence of a Lewis acid, such as zirconium tetrachloride (ZrCl₄) or aluminum trichloride (B1173362) (AlCl₃), can yield the desired thioacetate. researchgate.net

The choice of Lewis acid can significantly influence the reaction's outcome, including the stereoselectivity of the newly formed bond. For example, trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) is a mild Lewis acid that has been effectively used in the synthesis of 1-thiosugars from glycosyl acetates and thioacetic acid. researchgate.net The development of tunable Lewis acids, such as those based on zinc(II) or germanium, offers the potential for even greater control over catalytic transformations in carbohydrate synthesis. anr.fruwo.ca These catalysts can be designed to have specific electronic and steric properties, allowing for highly selective reactions.

The following table summarizes the use of various Lewis acids in the synthesis of 1-thiosugar precursors:

| Glycosyl Precursor | Thiol Source | Lewis Acid Catalyst | Product | Reference |

| Glycosyl Acetate | Thioacetic Acid | ZrCl₄, AlCl₃ | 1-Thioacetyl sugar | researchgate.net |

| Glycosyl Acetate | Thioacetic Acid | TMSOTf | 1-Thioacetyl sugar | researchgate.net |

Epimerization Mechanisms in Thiodisaccharide Synthesis

An interesting phenomenon observed during the synthesis of certain thiodisaccharides is epimerization, particularly at the C-2 position. This has been notably documented in the synthesis of 2-thiosophorose and its epimer, 2-thioepisophorose. nih.govresearchgate.net The synthesis of these compounds can be achieved through a route involving nitro sugar derivatives. nih.govresearchgate.netacs.org The addition of a 1-thio-D-glucose sodium salt to a per-O-acetylated nitroalkene derived from D-arabinose yields the corresponding 2-S-glycosylated 1-deoxy-1-nitro intermediates. nih.govresearchgate.net Subsequent deacetylation and a Nef reaction transform these precursors into 2-thioepisophorose and 2-thiosophorose. nih.govresearchgate.net

Remarkably, these 2-thiodisaccharides can readily epimerize in a mild basic solution, such as aqueous sodium bicarbonate, at room temperature, to establish an equilibrium mixture. nih.govresearchgate.net For 2-thioepisophorose and 2-thiosophorose, this equilibrium favors the formation of 2-thiosophorose in a ratio of approximately 1:4. nih.govresearchgate.net Further studies using ¹H NMR spectroscopy in deuterium (B1214612) oxide have shown that this epimerization proceeds through an H-2 proton exchange mechanism. nih.govresearchgate.net It has also been discovered that this epimerization can be catalyzed by calcium ions in neutral aqueous solutions. chemicalpapers.com

Synthesis of this compound Derivatives and Structural Analogues for Research Applications

The synthesis of derivatives and structural analogues of this compound is crucial for probing the substrate specificity of enzymes and for developing potential inhibitors or molecular probes.

Synthesis of 2-Thioepisophorose

As mentioned previously, 2-thioepisophorose, the C-2 epimer of 2-thiosophorose, is synthesized alongside 2-thiosophorose via a nitro sugar derivative route. nih.govresearchgate.net The key steps involve the nucleophilic addition of 1-thio-D-glucose to a nitroalkene, followed by deprotection and a Nef reaction. nih.govresearchgate.netchemicalpapers.com The initial addition reaction produces a mixture of diastereomeric nitro-adducts which, after further transformations, lead to both 2-thioepisophorose and 2-thiosophorose. chemicalpapers.com Although 2-thiosophorose is the thermodynamically more stable product in the subsequent epimerization, the synthetic route provides access to 2-thioepisophorose for further study. nih.govresearchgate.net

Comparative Synthetic Studies with Other Thiodisaccharides (e.g., 2-Thiokojibiose)

Below is a table comparing key aspects of the synthesis of 2-thiosophorose and its epimer:

| Compound | Key Synthetic Precursor | Key Reaction Step | Epimerization Conditions | Final Product Ratio (Epimer:this compound) | Reference |

| 2-Thiosophorose | 2-S-glycosylated 1-deoxy-1-nitro-D-glucitol peracetate | Nef Reaction | Aqueous NaHCO₃ or CaCl₂ | 4:1 | nih.govresearchgate.netchemicalpapers.com |

| 2-Thioepisophorose | 2-S-glycosylated 1-deoxy-1-nitro-D-mannitol peracetate | Nef Reaction | Aqueous NaHCO₃ or CaCl₂ | 1:4 | nih.govresearchgate.netchemicalpapers.com |

Mechanistic and Enzymological Studies of Thiosophorose Interactions

Thiosophorose as a Glycosidase Inhibitor: Research Perspectivesbiosynth.comresearchgate.netchem.sk

This compound, a sulfur-containing analog of sophorose, has garnered attention in the scientific community for its potential as a glycosidase inhibitor. biosynth.comchem.sk Glycosidases are a broad class of enzymes crucial for a variety of biological processes, including the digestion of carbohydrates and the processing of glycoproteins. researchgate.net By inhibiting these enzymes, compounds like this compound can modulate these pathways, offering therapeutic potential for conditions such as diabetes, viral infections, and cancer. researchgate.net Research into this compound as a glycosidase inhibitor is focused on understanding its mechanism of action and its effectiveness compared to other known inhibitors. chem.sk

Elucidation of Enzyme Inhibition Mechanisms by Thiosophorosechem.sk

The inhibitory action of this compound against glycosidases is an area of active investigation. chem.sk Understanding the precise molecular mechanisms is key to developing more potent and specific inhibitors.

Transition-State Analogue Mimicrychem.skwikipedia.org

A primary hypothesis for this compound's inhibitory activity is its function as a transition-state analogue. chem.skwikipedia.org In an enzyme-catalyzed reaction, the substrate passes through a high-energy transition state before being converted to the product. wikipedia.org Enzymes work by stabilizing this transition state, thereby lowering the activation energy of the reaction. nih.gov Transition-state analogues are stable molecules that structurally and electronically resemble this fleeting transition state. wikipedia.orgfiveable.me By binding tightly to the enzyme's active site, they effectively block the substrate from binding, thus inhibiting the enzyme. wikipedia.org The sulfur atom in the this compound structure, replacing an oxygen atom, is thought to contribute to this mimicry, leading to a strong and specific interaction with the glycosidase active site. chem.sk

Molecular Interactions at Enzyme Active Siteschem.sksaylor.org

The active site of an enzyme is a specific three-dimensional pocket where the substrate binds and the catalytic reaction occurs. saylor.orglumenlearning.com The interaction between an inhibitor like this compound and the amino acid residues within the active site is critical for its inhibitory function. These interactions are typically non-covalent and can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. saylor.orgaklectures.com The specific geometry and chemical properties of both the this compound molecule and the enzyme's active site dictate the strength and specificity of this binding. aklectures.com Molecular docking studies and spectroscopic techniques are often employed to visualize and understand these interactions, revealing how the inhibitor occupies the active site and prevents the natural substrate from binding. researchgate.netnih.gov

Structure-Activity Relationship (SAR) Studies in this compound-Mediated Glycosidase Inhibitionchem.sknih.gov

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and involve systematically altering the chemical structure of a compound to observe the effect on its biological activity. slideshare.netstudysmarter.co.uk For this compound, SAR studies would involve synthesizing various derivatives and analogues to identify the key structural features responsible for its glycosidase inhibitory activity. chem.sknih.gov This could include modifying the hydroxyl groups, altering the stereochemistry, or changing the nature of the thio-glycosidic linkage. nih.gov The goal of these studies is to develop a more potent and selective inhibitor by understanding which parts of the molecule are essential for binding to the enzyme's active site and which can be modified to improve its properties. researchgate.netesisresearch.org

Comparative Analysis of Inhibitory Potency with Other Thiasugar and Aza Sugar Analogueschem.sk

To evaluate the therapeutic potential of this compound, its inhibitory potency is often compared with other known glycosidase inhibitors, particularly other thiosugars and azasugars. chem.skresearchgate.net Thiosugars are carbohydrate analogues where a sulfur atom replaces an oxygen atom in the sugar ring, while azasugars contain a nitrogen atom in place of the ring oxygen. researchgate.net These classes of compounds are well-known for their glycosidase inhibitory properties. researchgate.net

| Inhibitor Class | General Structure | Mechanism of Action | Examples |

| Thiosugars | Contains a sulfur atom in the sugar ring | Often act as transition-state analogues or competitive inhibitors | This compound, Thiocellobiose |

| Azasugars | Contains a nitrogen atom in the sugar ring | Mimic the oxocarbenium ion-like transition state of glycosidic bond cleavage | Deoxynojirimycin, Miglitol |

| Natural Product Inhibitors | Varied, often complex structures | Competitive or non-competitive inhibition | Acarbose, Voglibose |

This comparative analysis helps to benchmark the effectiveness of this compound and provides insights for the design of new and improved glycosidase inhibitors. chem.sknih.gov

Investigation of this compound Biotransformations and Metabolic Pathwaysbiosynth.com

Understanding the biotransformation and metabolic fate of this compound is crucial for its development as a potential therapeutic agent. creative-proteomics.com Biotransformation refers to the chemical alteration of a compound within a living organism, primarily carried out by enzymes. nih.govvedantu.com These metabolic pathways determine the compound's duration of action, its potential for accumulation, and the nature of its breakdown products. vedantu.comlimes-institut-bonn.de For this compound, research in this area would investigate how it is metabolized by the body, identifying the enzymes involved and the resulting metabolites. biosynth.comvdoc.pub This information is essential to predict its behavior in a biological system and to ensure its safety and efficacy. dntb.gov.ua

Role in Carbohydrate Metabolism and Glycan Processing

This compound, a sulfur-containing analog of the disaccharide sophorose, serves as a valuable chemical tool for investigating the complex processes of carbohydrate metabolism and glycan modification. Its structure, where a sulfur atom replaces the interglycosidic oxygen, fundamentally alters its chemical properties, making it a subject of interest for studying enzyme-substrate interactions. The primary role of this compound in this context is as a potential inhibitor of glycoside hydrolases (GHs), commonly known as glycosidases. wikipedia.orgpatsnap.com These enzymes are pivotal in metabolism, catalyzing the cleavage of glycosidic bonds in carbohydrates to release simpler sugars for energy or cellular processes. numberanalytics.com

The mechanism of glycosidase inhibition by this compound is rooted in its structural mimicry of natural disaccharide substrates. Glycosidases typically employ a mechanism involving two critical carboxylic acid residues in their active site that act as a nucleophile and an acid/base catalyst to hydrolyze the glycosidic bond. wikipedia.orgnih.gov The substitution of the oxygen atom with a less electronegative and larger sulfur atom in this compound renders the thioether linkage more resistant to acid-catalyzed hydrolysis compared to a standard glycosidic bond. Consequently, while this compound can bind to the active site of a glycosidase, the enzyme is often unable to efficiently catalyze the cleavage step. This makes this compound a competitive inhibitor, occupying the active site and preventing the binding and processing of the natural substrate. patsnap.com

In the realm of glycan processing, this inhibitory action has significant implications. N-glycan processing is a critical series of post-translational modifications that proteins undergo in the endoplasmic reticulum (ER) and Golgi apparatus. embopress.orgnih.gov This pathway involves the sequential trimming and addition of monosaccharide units by various glycosidases and glycosyltransferases, which is essential for proper protein folding, quality control, and trafficking. nih.govfrontiersin.org Enzymes such as α-glucosidases and α-mannosidases play a key role in the early trimming stages within the ER, which determines whether a glycoprotein (B1211001) is correctly folded or targeted for degradation. embopress.orgnih.gov By potentially inhibiting these enzymes, this compound can be used to study the consequences of disrupting the N-glycan processing cascade, offering insights into the specific roles these modifications play in cellular function. ethz.ch

The table below summarizes the theoretical interactions of this compound with enzymes involved in these pathways.

| Enzyme Class | Metabolic Pathway | Substrate Type | Expected Interaction with this compound |

| β-Glucosidases | Carbohydrate Digestion | β-linked Glucosides | Competitive Inhibition |

| α-Glucosidases | N-Glycan Processing | α-linked Glucosides | Potential Competitive Inhibition |

| Endo-glycosidases | Polysaccharide Degradation | Internal Glycosidic Bonds | Potential Inhibition |

| Exo-glycosidases | Carbohydrate Trimming | Terminal Glycosidic Bonds | Competitive Inhibition |

This table is based on the structural properties of this compound and the known mechanisms of glycosidases.

Interactions with Microbial Enzymatic Systems

Microorganisms, including fungi and bacteria, produce a vast and diverse arsenal (B13267) of carbohydrate-active enzymes (CAZymes) to degrade complex polysaccharides from their environment into usable energy sources. cazypedia.orgfrontiersin.org These microbial enzymatic systems are crucial for biogeochemical cycles and have been harnessed for numerous biotechnological applications. Glycoside hydrolases are a major component of these systems, with examples including cellulases and xylanases from fungi like Aspergillus niger and various enzymes from bacteria such as Bacillus subtilis. researchgate.netmdpi.com

The interaction of this compound with microbial enzymatic systems is primarily centered on its ability to act as an inhibitor of microbial glycoside hydrolases. nih.gov Fungal and bacterial glycosidases are essential for pathogens to break down the cell walls of host plants and for saprophytes to decompose biomass. frontiersin.org Inhibiting these enzymes can disrupt these critical processes. This compound, as a stable substrate analog, is an ideal candidate for studying the structure and function of these microbial enzymes.

Research into inhibitors of microbial glycosidases is driven by the need for new antimicrobial agents and for tools to control enzymatic activity in industrial processes. nih.govmdpi.com For example, inhibiting the cellulases of a pathogenic fungus could reduce its ability to infect a plant host. frontiersin.org Similarly, understanding the kinetics of enzyme inhibition is vital for designing efficient bioreactors. ufz.dejmb.or.kr

Studies on the interaction between this compound and microbial enzymes would typically involve kinetic analyses to determine the type of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Kᵢ or IC₅₀). Such studies reveal the affinity of the inhibitor for the enzyme's active site. Given its structure, this compound is expected to be a competitive inhibitor of microbial β-glucosidases, which recognize the β-glycosidic linkage present in its sophorose-like structure. Its efficacy against other glycosidases would depend on the specific substrate-binding requirements of the enzyme's active site. mdpi.com

The table below lists key microbial enzyme systems and their potential interaction with this compound.

| Microbial Source | Enzyme Class (Example) | Function | Potential Interaction with this compound |

| Aspergillus sp. (Fungus) | Xylanase, Cellulase | Plant biomass degradation | Inhibition of β-1,4-glycosidic bond cleavage |

| Trichoderma sp. (Fungus) | β-Glucosidase | Cellulose degradation | Competitive inhibition |

| Bacillus sp. (Bacteria) | α-Amylase | Starch degradation | Low expected interaction (targets α-linkages) |

| Streptomyces sp. (Bacteria) | Glycosidases | General carbohydrate metabolism | Potential inhibition, source of inhibitors nih.gov |

| Oenococcus oeni (Bacteria) | β-Glucosidase | Release of wine aromas | Potential inhibition mdpi.com |

This table outlines potential targets for this compound within microbial systems based on known enzymatic activities.

Spectroscopic and Conformational Analysis in Thiosophorose Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Thiosophorose Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules like this compound in solution. auremn.org.br It provides detailed information about the chemical environment of individual atoms and their connectivity.

One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, are fundamental for identifying the types and number of protons and carbons in a molecule. researchgate.net For a complex molecule like this compound, these spectra can exhibit significant signal overlap.

To overcome this, two-dimensional (2D) NMR experiments are employed. ua.es

COSY (Correlation Spectroscopy) : This experiment reveals correlations between protons that are coupled to each other, typically through two or three bonds. emerypharma.com This is invaluable for tracing the connectivity of protons within each glucose residue of this compound.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. uzh.chrsc.org This is crucial for determining the relative orientation of the two glucose units and the conformation around the glycosidic linkage.

Table 1: Representative NMR Data for this compound Derivatives This table is illustrative and provides hypothetical chemical shifts for educational purposes, as specific data for the parent this compound is not readily available in the provided search results.

| Proton/Carbon | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key COSY Correlations | Key NOESY Correlations |

| H-1' | 4.5 | 103.0 | H-2' | H-1, H-2 |

| H-2' | 3.2 | 74.0 | H-1', H-3' | H-1', H-3' |

| H-1 | 5.2 | 88.0 | H-2 | H-1', H-2' |

| H-2 | 3.5 | 70.0 | H-1, H-3 | H-1, H-1' |

| ... | ... | ... | ... | ... |

| Data is hypothetical and for illustrative purposes only. |

The flexibility of the glycosidic bond in this compound means it can adopt multiple conformations in solution. copernicus.org NMR spectroscopy is a powerful tool for studying these dynamic processes. copernicus.orgcreative-biostructure.com

By analyzing NMR parameters such as coupling constants and Nuclear Overhauser Effects (NOEs) at various temperatures, researchers can gain insights into the preferred conformations and the energy barriers between them. copernicus.orgunibas.it For instance, the presence of specific NOE cross-peaks can confirm a particular spatial arrangement of the sugar rings, while changes in spectral line shapes with temperature can reveal the rates of conformational exchange. copernicus.orgcopernicus.org This dynamic information is vital for understanding how this compound might interact with biological targets.

Advanced 1D and 2D NMR Techniques (e.g., 1H, 13C, COSY, NOESY)

Mass Spectrometry (MS) in Molecular Characterization and Purity Assessment

Mass spectrometry (MS) is an essential analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight of a compound with high accuracy. wikipedia.org For this compound, MS is used to confirm its molecular formula and assess the purity of a sample. nih.gov

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which helps in unambiguously confirming its elemental composition. nih.gov Furthermore, tandem mass spectrometry (MS/MS) can be used to fragment the molecule and analyze the resulting pieces. lcms.cz This fragmentation pattern provides valuable structural information, helping to confirm the connectivity of the sugar units and the location of the sulfur atom. libretexts.org

X-ray Crystallography for Crystalline this compound and Analogues

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a molecule in its solid, crystalline state. libretexts.orgwikipedia.org To perform this analysis, a single crystal of the compound is required. jimdofree.com This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is used to calculate the positions of all atoms in the molecule. wikipedia.orglbl.gov

While obtaining suitable crystals of carbohydrates can be challenging, a successful X-ray crystallographic analysis of this compound or its analogues would provide precise information about bond lengths, bond angles, and the conformation of the molecule in the solid state. nih.gov This data serves as a crucial benchmark for validating the solution-state conformations determined by NMR and the predictions from computational models.

Computational Chemistry and Molecular Modeling for Conformational Prediction and Interaction Studies

Computational chemistry and molecular modeling are powerful tools used to complement experimental data and provide deeper insights into the structure and behavior of molecules like this compound. chem.skscirp.orgscm.com These methods use the principles of physics to simulate molecular behavior. researchgate.net

By employing techniques such as molecular mechanics (MM) and quantum mechanics (QM), researchers can calculate the relative energies of different conformations of this compound. This allows for the prediction of the most stable conformers and the energy landscape of the molecule. chem.sk These computational models can be refined and validated by comparing the predicted structures and properties with experimental data from NMR and X-ray crystallography. copernicus.org

Advanced Research Applications of Thiosophorose and Its Derivatives

Development of Glycosidase Probes and Mechanistic Tools

The inherent resistance of the thioglycosidic bond to enzymatic cleavage makes thiosophorose and its derivatives excellent candidates for probing the active sites and understanding the mechanisms of glycosidases. researchgate.netnih.gov These enzymes play crucial roles in various biological processes, and their malfunction is implicated in several diseases. nih.gov

Thiooligosaccharides, including this compound, serve as valuable tools for studying glycosidase mechanisms. researchgate.net By acting as stable substrate analogues, they can be used to trap and characterize enzyme-substrate complexes, providing insights into the catalytic process. researchgate.netsfu.ca Researchers utilize these compounds to investigate the topography of enzyme active sites and to elucidate the intricate steps of glycosidic bond hydrolysis. nih.govsfu.ca The stability of the thioglycosidic linkage allows for detailed structural and kinetic analyses that would be challenging with their rapidly hydrolyzed oxygen-linked counterparts. researchgate.net Furthermore, derivatives of this compound can be synthesized to act as specific inhibitors of glycosidases, which are instrumental in dissecting the roles of these enzymes in cellular pathways and have potential as therapeutic agents. jpbsci.comresearchgate.net

Utilization as Glycomimetics in Carbohydrate-Protein Interaction Studies

Carbohydrate-protein interactions are fundamental to a vast array of biological events, from cell-cell recognition to immune responses. nih.gov Glycomimetics, compounds that mimic the structure and function of carbohydrates, are powerful tools for studying these interactions. nih.govfrontiersin.org this compound and its derivatives are effective glycomimetics due to their structural similarity to natural disaccharides and their enhanced stability. researchgate.net

The replacement of the glycosidic oxygen with sulfur generally does not significantly alter the three-dimensional structure of the carbohydrate, allowing these thiosugars to be recognized and bound by carbohydrate-binding proteins (lectins). researchgate.net This mimicry enables researchers to use this compound-based compounds to study the specificity and affinity of lectin-carbohydrate binding events. The resistance to enzymatic degradation is a significant advantage in these studies, as it ensures the integrity of the probe throughout the experiment. researchgate.net These glycomimetics have been employed in various techniques, including saturation transfer difference NMR, to investigate the binding modes and competition with natural ligands for protein binding sites. researchgate.net

Radiochemical Applications: Synthesis of Radiolabeled this compound Analogues for Research Imaging

The ability to non-invasively visualize biological processes at the molecular level is a cornerstone of modern biomedical research. Radiolabeled molecules, detectable by techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT), are indispensable for this purpose. perceptive.com The development of radiolabeled this compound analogues has opened new avenues for imaging research.

Fluorine-18 (¹⁸F) is a positron-emitting radionuclide with ideal characteristics for PET imaging, including a convenient half-life of approximately 110 minutes. nih.gov ¹⁸F-Fluoroglycosylation is a strategy used to attach ¹⁸F to biomolecules, and this compound derivatives can be utilized in these synthetic schemes. nih.govmdpi.com While direct labeling of this compound itself is not the primary focus, the principles of fluoroglycosylation developed for other sugars are applicable.

Strategies such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction, are widely used for ¹⁸F-labeling. mdpi.com This involves reacting an ¹⁸F-labeled glycosyl azide (B81097) with an alkyne-modified molecule of interest. mdpi.com For example, 2-deoxy-2-[¹⁸F]fluoroglucopyranosyl azide has been used to synthesize ¹⁸F-glycopeptides for imaging integrin αvβ₃ and neurotensin (B549771) receptor 1-positive tumors. mdpi.com These methods provide a robust way to create PET tracers with improved in vivo properties. nih.gov

Another approach involves the direct reaction of [¹⁸F]FDG (2-deoxy-2-[¹⁸F]fluoro-D-glucose) with molecules containing an aminooxy moiety to form an oxime linkage. nih.gov Although this method can be limited by harsh reaction conditions, it offers a straightforward way to produce ¹⁸F-glycoconjugates. nih.gov

Table 1: Comparison of ¹⁸F-Fluoroglycosylation Strategies

| Strategy | Description | Advantages | Limitations |

|---|---|---|---|

| CuAAC (Click Chemistry) | Two-step reaction involving an ¹⁸F-labeled glycosyl azide and an alkyne-functionalized molecule. mdpi.com | High selectivity, reliability, mild reaction conditions. mdpi.com | Requires a two-step synthesis. mdpi.com |

| Oxime Formation | Direct reaction of [¹⁸F]FDG with an aminooxy-functionalized molecule. nih.gov | Straightforward approach. nih.gov | Can require harsh reaction conditions (high temperature, low pH). nih.gov |

Technetium-99m (⁹⁹mTc) is the most commonly used radionuclide in diagnostic nuclear medicine due to its ideal gamma ray energy for SPECT imaging and its six-hour half-life. wikipedia.orgopenmedscience.com ⁹⁹mTc can be chelated to various molecules to create specific radiopharmaceuticals for imaging different organs and disease processes. radiopaedia.org

The development of ⁹⁹mTc-labeled glucose derivatives, including thiosugars, is an area of active research for tumor imaging. researchgate.net The rationale is that cancer cells often exhibit increased glucose metabolism, and a radiolabeled glucose analogue could be used to visualize tumors. wikipedia.org ⁹⁹mTc-labeled 5-thio-D-glucose has been investigated as a potential SPECT tracer for diagnosing malignant tumors. researchgate.net These tracers offer a more cost-effective alternative to PET imaging. researchgate.net Research has focused on developing stable lyophilized kits for the convenient preparation of ⁹⁹mTc-labeled thiosugars with high radiochemical purity. researchgate.net Studies have shown that these agents can be taken up by tumor cells, demonstrating their potential for in vivo imaging. researchgate.net

18F-Fluoroglycosylation Strategies

Role in Basic Biochemical Research and Biotechnology Applications

This compound and its derivatives have found a niche in fundamental biochemical research and various biotechnological applications, primarily due to their stability and ability to mimic natural sugars. researchgate.netontosight.ai Their use extends from studying enzymatic processes to facilitating the purification of biomolecules. researchgate.netwlu.caiosrjournals.org

Affinity chromatography is a powerful technique for purifying proteins from complex mixtures based on specific binding interactions between the protein and a ligand immobilized on a solid support. deogiricollege.orgnih.gov this compound and other thiooligosaccharides can be used as ligands for the affinity purification of carbohydrate-binding proteins and enzymes. researchgate.netmolaid.com

For instance, this compound has been used as a ligand to separate cellobiohydrolases, enzymes that are crucial in the breakdown of cellulose. molaid.com By attaching this compound to a chromatography matrix, a column is created that specifically binds these enzymes, allowing them to be separated from other proteins. molaid.com The bound proteins can then be eluted by changing the conditions, such as pH or by adding a competing sugar, resulting in a highly purified enzyme sample. openaccessjournals.com This application is vital for obtaining pure proteins for structural and functional studies, as well as for various industrial and biotechnological processes. openaccessjournals.com

Future Research Directions and Unexplored Avenues for Thiosophorose

Expanding Synthetic Methodologies for Structurally Complex Thiosophorose-Containing Oligosaccharides and Glycoconjugates

The synthesis of simple this compound has been described, but the future lies in the creation of more complex molecules. researchgate.net The development of efficient and stereoselective methods for synthesizing structurally complex oligosaccharides and glycoconjugates containing this compound is a critical area for future research.

Current synthetic strategies for thioglycosides, while effective for simpler structures, often face challenges in achieving high stereoselectivity, particularly for the 1,2-cis-α-S-glycosidic bond. researchgate.net Future research should focus on developing novel catalytic systems and protective group strategies to overcome these hurdles. The exploration of chemo-enzymatic methods, which combine the selectivity of enzymes with the versatility of chemical synthesis, presents a promising avenue for the construction of complex this compound-containing molecules. ljmu.ac.uk

Furthermore, the development of automated solid-phase synthesis methods for this compound-containing oligosaccharides would significantly accelerate the exploration of their biological functions. beilstein-journals.org This technology would enable the rapid generation of a library of diverse structures for screening and structure-activity relationship studies. The synthesis of this compound-based glycoconjugates, where the thiosaccharide is linked to peptides, lipids, or other bioactive molecules, is another important frontier. researchgate.netnih.gov These conjugates could have enhanced biological activities and improved pharmacokinetic properties. researchgate.net

| Synthetic Challenge | Potential Future Approach | Desired Outcome |

| Stereoselective 1,2-cis-α-S-glycosidic bond formation | Development of novel catalysts and chiral auxiliaries | High-yield, stereospecific synthesis of α-thiosophorose derivatives |

| Synthesis of complex oligosaccharides | Chemo-enzymatic and automated solid-phase synthesis | Rapid access to a diverse library of this compound-containing oligosaccharides |

| Preparation of glycoconjugates | Efficient conjugation chemistries (e.g., click chemistry) | This compound-based probes and potential therapeutics with enhanced properties nih.gov |

Deeper Mechanistic Studies on Enzyme-Thiosophorose Interactions and Specificity Profiling

While this compound is known to be a potential inhibitor of glycosidases, detailed mechanistic studies of its interactions with these enzymes are largely unexplored. Future research should aim to elucidate the precise molecular mechanisms by which this compound and its derivatives interact with the active sites of various glycosidases. This includes determining binding affinities, kinetic parameters, and the structural basis for inhibition. nih.gov

Understanding the specificity of this compound for different glycosidase families is crucial for its development as a selective research tool or therapeutic agent. mdpi.com Broad-range glycosidase activity profiling can be employed to screen this compound against a wide array of enzymes, identifying specific targets and off-targets. nih.gov This information would be invaluable for designing more potent and selective inhibitors.

Computational modeling and molecular docking studies can complement experimental approaches by predicting binding modes and guiding the design of new this compound analogs with enhanced affinity and specificity. nih.gov These in silico methods can help to rationalize observed structure-activity relationships and accelerate the discovery of lead compounds.

| Research Area | Technique/Approach | Key Information to be Gained |

| Enzyme Kinetics | Steady-state and pre-steady-state kinetics | Inhibition constants (Ki), mechanism of inhibition (e.g., competitive, non-competitive) mdpi.com |

| Structural Biology | X-ray crystallography, NMR spectroscopy | 3D structure of enzyme-thiosophorose complexes, key binding interactions |

| Specificity Profiling | Activity-based glycosidase profiling nih.gov | Identification of specific glycosidase targets and selectivity profile |

| Computational Chemistry | Molecular docking, molecular dynamics simulations | Prediction of binding modes, rational design of new inhibitors nih.gov |

Investigation of Novel Biotechnological Applications Beyond Glycosidase Inhibition

The inherent stability of the thiosidic bond makes this compound an attractive scaffold for a range of biotechnological applications beyond its role as a glycosidase inhibitor. researchgate.net Future research should explore these novel avenues, which could lead to the development of new tools and technologies.

One promising area is the use of this compound as a component of affinity ligands for the purification of carbohydrate-binding proteins. researchgate.net Its resistance to degradation would ensure the longevity and reusability of the affinity matrix. Additionally, this compound-containing molecules could serve as probes to study carbohydrate recognition events in living cells, providing insights into various biological processes.

The incorporation of this compound into biomaterials could lead to the development of novel hydrogels, films, or nanoparticles with enhanced stability and specific biological activities. Furthermore, the potential of this compound and its derivatives as antiviral or antibacterial agents warrants investigation, as many pathogens rely on specific carbohydrate-binding interactions for host cell recognition and entry. nih.gov

Integration of Advanced Omics Technologies (e.g., Glycomics, Proteomics) in this compound Research

The integration of advanced "omics" technologies, such as glycomics and proteomics, will be instrumental in advancing our understanding of the biological roles of this compound. canadianglycomics.cabu.edu These systems-level approaches can provide a global view of the effects of this compound on cellular processes.

Glycomics studies can be used to analyze changes in the cellular glycome in response to treatment with this compound or its derivatives. neb.comnih.gov This could reveal downstream effects on glycosylation pathways and help to identify novel cellular targets. Proteomics, on the other hand, can identify changes in protein expression levels following this compound treatment, providing insights into the cellular pathways that are modulated by the compound. bu.edunih.gov

The combination of glycomics and proteomics, often referred to as glycoproteomics, can provide a comprehensive picture of how this compound affects the glycosylation status of specific proteins. nih.gov This integrated approach will be crucial for elucidating the complex biological functions of this compound and for identifying potential biomarkers for its activity.

| Omics Technology | Application in this compound Research | Potential Discoveries |

| Glycomics | Profiling changes in the cellular glycome | Identification of downstream effects on glycosylation pathways neb.comnih.gov |

| Proteomics | Analyzing changes in protein expression | Uncovering cellular pathways modulated by this compound bu.edunih.gov |

| Glycoproteomics | Characterizing changes in protein glycosylation | Understanding the impact of this compound on specific glycoproteins nih.gov |

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for Thiosophorose, and how can researchers optimize reaction conditions for higher yields?

- Methodological Answer : Begin by reviewing literature on thiosugar derivatives and sulfur-containing carbohydrates to identify common synthetic strategies (e.g., thioglycosylation, thioacetylation). Use kinetic studies (e.g., varying temperature, solvent polarity, and catalyst loading) to optimize reaction conditions. Monitor intermediates via HPLC or TLC and characterize final products using / NMR and high-resolution mass spectrometry (HRMS) .

Q. How can researchers confirm the structural identity and purity of this compound?

- Methodological Answer : Employ X-ray crystallography for definitive structural confirmation. For purity, use a combination of elemental analysis, melting point determination, and chromatographic methods (e.g., reverse-phase HPLC with UV detection at 254 nm). Validate spectral data (NMR, IR) against computational predictions using software like Gaussian or ADF .

Q. What stability challenges arise in storing this compound, and how can they be mitigated?

- Methodological Answer : Conduct accelerated stability studies under varying pH, temperature, and humidity conditions. Use LC-MS to identify degradation products. Stabilization strategies may include lyophilization, inert atmosphere storage, or formulation with cryoprotectants .

Advanced Research Questions

Q. How can computational modeling predict this compound’s interaction with biological targets, and what validation experiments are critical?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to screen against enzymes like glycosidases or sulfotransferases. Validate predictions using surface plasmon resonance (SPR) for binding affinity and enzymatic inhibition assays (e.g., colorimetric pNP-substrate hydrolysis). Cross-reference results with mutagenesis studies to identify key residues .

Q. How should researchers resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer : Systematically replicate studies using standardized protocols (e.g., NIH/WHO guidelines for in vitro assays). Control variables such as cell line passage number, serum batch, and compound solubility (via DLS measurements). Perform meta-analyses to identify confounding factors (e.g., assay interference from thiol-reactive reagents) .

Q. What experimental designs are optimal for studying this compound’s metabolic fate in vivo?

- Methodological Answer : Use isotope-labeled -Thiosophorose in tracer studies. Combine LC-MS/MS for metabolite profiling and PET imaging for real-time biodistribution analysis. Employ knockout animal models to elucidate metabolic pathways (e.g., sulfatase involvement) .

Q. How can researchers design structure-activity relationship (SAR) studies for this compound analogs with minimal synthetic redundancy?

- Methodological Answer : Apply a fragment-based approach, varying substituents at specific positions (e.g., C-2, C-4) while maintaining the thiosugar core. Use principal component analysis (PCA) to correlate electronic (Hammett σ), steric (Taft parameters), and lipophilic (logP) properties with bioactivity. Validate SAR trends via combinatorial libraries .

Methodological Frameworks

- Literature Review : Use SciFinder or Reaxys with keywords like "thiosugar synthesis," "thiocarbohydrate stability," and "sulfur glycosides" to avoid duplication and identify gaps .

- Data Presentation : Follow IUPAC guidelines for spectral data reporting and use Jupyter notebooks for reproducible analysis .

- Ethical Compliance : Ensure all biological studies adhere to institutional review board (IRB) protocols, particularly for in vivo work .

Common Pitfalls to Avoid

- Overgeneralization : Narrow questions using PICOT (Population, Intervention, Comparison, Outcome, Time) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) frameworks .

- Ignoring Confounders : Pre-screen cell lines for sulfhydryl sensitivity and validate assay specificity using negative controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.